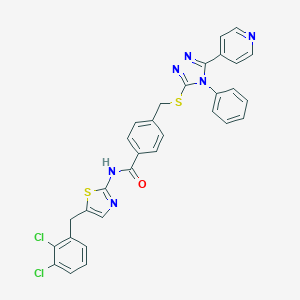
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate has low toxicity and is well-tolerated in vivo. It has been shown to have a selective cytotoxic effect on cancer cells while sparing normal cells. It has also been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate is its potential as a lead compound for the development of novel anticancer and anti-inflammatory agents. Its low toxicity and selective cytotoxicity make it an attractive candidate for further study. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate. One direction is the development of more potent and selective anticancer and anti-inflammatory agents based on this compound. Another direction is the investigation of the mechanism of action of this compound to better understand its biological activity. Additionally, the synthesis of novel organic materials based on this compound is an area of potential future research.
Synthesis Methods
The synthesis of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate involves the reaction of 3-acetyl-2-methyl-1-phenyl-1H-indole-5-carboxylic acid with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained after purification using column chromatography.
Scientific Research Applications
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2,4,6-trimethylbenzenesulfonate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its anticancer and anti-inflammatory properties. In material science, it has been used as a building block for the synthesis of novel organic materials. In organic synthesis, it has been used as a starting material for the synthesis of various indole derivatives.
properties
Molecular Formula |
C26H25NO4S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(3-acetyl-2-methyl-1-phenylindol-5-yl) 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C26H25NO4S/c1-16-13-17(2)26(18(3)14-16)32(29,30)31-22-11-12-24-23(15-22)25(20(5)28)19(4)27(24)21-9-7-6-8-10-21/h6-15H,1-5H3 |
InChI Key |
NYYCNVQKPMNTBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC3=C(C=C2)N(C(=C3C(=O)C)C)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC3=C(C=C2)N(C(=C3C(=O)C)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)
![5-(4-Fluorophenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B285865.png)
![2-amino-7,7-dimethyl-4-[5-(4-methylphenyl)-2-furyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B285872.png)


![ethyl 4-[({[4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B285879.png)

![N-[4-(aminosulfonyl)phenyl]-6-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B285885.png)
![5-(2-Furylmethylene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285888.png)
![5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285889.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)